molecular formula C17H16O2 B1583371 1,3-Dibenzoylpropane CAS No. 6263-83-8

1,3-Dibenzoylpropane

Cat. No. B1583371
CAS RN: 6263-83-8
M. Wt: 252.31 g/mol
InChI Key: YOLLTWVIOASMFW-UHFFFAOYSA-N
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Description

1,3-Dibenzoylpropane (1,3-DBP) is an organic compound with a molecular formula of C15H14O2. It is a colorless solid that is insoluble in water and has a melting point of 85°C. 1,3-DBP is a versatile building block for organic synthesis and has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. It has been studied for its potential applications in biochemistry, pharmacology, and medicine.

Scientific Research Applications

  • Electrosynthesis and Stereoselectivity 1,3-Dibenzoylpropane has been explored in the field of organic electrosynthesis. Andreu and Pletcher (2003) demonstrated that the electrogenerated Yb(II) allows the stereoselective reduction of 1,3-dibenzoylpropane to the cis isomer of a cyclic diol, underlining the potential of 1,3-dibenzoylpropane in stereoselective organic syntheses (Andreu & Pletcher, 2003).

  • Intramolecular Cyclization The compound has been studied in the context of electrochemical cyclization. Ammar, Andrieux, and Savéant (1974) described the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol by reduction of 1,3-dibenzoylpropane, emphasizing its role in cyclization processes (Ammar, Andrieux, & Savéant, 1974).

  • Liquid Crystal Research In the field of liquid crystals, Kishikawa, Hirai, and Kohmoto (2008) investigated polymerizable benzoic acid derivatives complexed with compounds including 1,3-dipyridylpropane. Their study contributes to the understanding of the behavior of 1,3-dibenzoylpropane in complex liquid crystalline systems (Kishikawa, Hirai, & Kohmoto, 2008).

  • Coordination Chemistry and Catalysis Maruyama et al. (1995) explored the catalytic properties of hydroxocobalt(III) Schiff base complexes with 1,3-dibenzoylpropane. This research highlights the potential of 1,3-dibenzoylpropane in catalysis and coordination chemistry (Maruyama et al., 1995).

  • Photochemistry and Energy Transfer Wagner and Frerking (1995) studied the triplet state behavior of α,ω-dibenzoylalkanes, including 1,3-dibenzoylpropane. Their work contributes to the understanding of energy transfer and photochemical reactions in compounds related to 1,3-dibenzoylpropane (Wagner & Frerking, 1995).

  • Polymer Science Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups from compounds including 1,3-dibenzoylpropane. Their research is significant for the development of high-performance thermosets in polymer science (Agag & Takeichi, 2003).

properties

IUPAC Name

1,5-diphenylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLTWVIOASMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064180
Record name 1,5-Pentanedione, 1,5-diphenyl-
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Dibenzoylpropane

CAS RN

6263-83-8
Record name 1,5-Diphenyl-1,5-pentanedione
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Record name 1,3-Dibenzoylpropane
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Record name 1,3-Dibenzoylpropane
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Record name 1,5-Pentanedione, 1,5-diphenyl-
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Record name 1,3-Dibenzoylpropane
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Record name 1,3-DIBENZOYLPROPANE
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Synthesis routes and methods I

Procedure details

A solution of glutaryl chloride (10 mmol, 1.3 mL) dissolved in anhydrous dichloromethane (20 mL) is introduced into a 100 mL two-necked round-bottomed flask under an inert atmosphere. Aluminum chloride (30 mmol, 4.00 g) is added to the mixture, which immediately turns orange-yellow. A solution of benzene (20 mmol, 1.8 mL) dissolved in anhydrous dichloromethane (10 mL) is added dropwise at room temperature. The solution becomes bright red. The mixture is then refluxed for 24 hours, and turns brown-black. The mixture is then cooled to room temperature and poured into a crystallizing basin containing 20 mL of 10% acidified water, with stirring. A black solid forms, and is filtered off on a Büchner funnel. The yellow organic phase is then extracted with ethyl acetate, dried over MgSO4, filtered, concentrated on a rotary evaporator and recrystallized from 20 mL of methanol. The product obtained is a white solid in a mass of 680 mg. The reaction yield is 27%.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Glutaryl chloride (28.2 g; 0.167 mole) was slowly added to a mixture of anhydrous aluminum trichloride (50 g; 0.375 mole) and 250 ml benzene. The mixture was stirred vigorously in an ice/water bath. After completion of the addition, the ice/water bath was removed and stirring was continued for two hours. The solution obtained was slowly poured into a mixture of 200 g crushed ice and 40 ml concentrated aqueous hydrochloric acid. The resulting product was recovered by extraction and crystallization to produce 1,5-diphenyl-1,5-pentanedione.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
F Ammar, CP Andrieux, JM Savéant - Journal of Electroanalytical Chemistry …, 1974 - Elsevier
The electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol by reduction of 1,3-dibenzoylpropane in acetonitrile is described. The intramolecular pinacolization has been …
Number of citations: 21 www.sciencedirect.com
CP Andrieux, JM Savéant, D Tessier - Journal of Electroanalytical …, 1975 - Elsevier
Preparative scale electrolysis of 1, 3-dibenzoylpropane (DBP) leads almost quantitatively to the cis-cyclized pinacol in acetonitrile x (ACN). Similar results have also been obtained with …
Number of citations: 32 www.sciencedirect.com
RC Fuson, JR Little, G Miller - Journal of the American Chemical …, 1938 - ACS Publications
The Action of Sodium Cyanide on 1,3-Dibromo-1,3-dibenzoylpropane Page 1 2404 Reynold C. Fuson, JR Little .and Gail Miller Vol. solvent was evaporated and the product recrystallized from …
Number of citations: 3 pubs.acs.org
강경석, 채우기, 박봉설 - Bulletin of the Korean Chemical Society, 1995 - koreascience.kr
Figure 3. The isomers of 11-tetradecenyl acetate. method of DIP/MS (EI) programmed from room temperature to 400 Ü at 32 C/min. The active fraction which had reten-tion time of--103 …
Number of citations: 1 koreascience.kr
R Andreu, D Pletcher - Electrochimica acta, 2003 - Elsevier
The kinetics of the Yb(III)/Yb(II) couple in aprotic solvents are rapid at several electrode materials and the reducing power of the Yb(II) may be modified substantially by choice of solvent …
Number of citations: 16 www.sciencedirect.com
B Aalstad, V PARKER - 1982 - pascal-francis.inist.fr
Keyword (fr) CYCLISATION RADICAL LIBRE ORGANIQUE ANIONIQUE ACETONITRILE! SUB VOLTAMMETRIE CYCLIQUE SPECTRE RMN DISMUTATION CONSTANTE VITESSE …
Number of citations: 7 pascal-francis.inist.fr
ND Field - The Journal of Organic Chemistry, 1960 - ACS Publications
DISCUSSION Monomer synthesis. A powerful synthetic tool for unequivocal olefin formation is the Wittig reaction6 in which a carbonyl group is converted to an ethylenic group via the …
Number of citations: 39 pubs.acs.org
WD Hoffman, WE McEwen, J Kleinberg - Tetrahedron, 1959 - Elsevier
… The most intensive studies were carried out with 1:3-dibenzoylpropane (n = 3) as the organic additive. Hydrolysis of the anolyte yielded a cyclic diol to which Criegee et aLB have …
Number of citations: 22 www.sciencedirect.com
차진순, 김은주, 권오운, 김종기 - Bulletin of the Korean Chemical …, 1995 - koreascience.kr
Communications to the Editor Bull. Korean Chem. Soc. 1995, Vol. 16, No. 8 691 irreversible cis-trans isomerization of 2. The photoreduction of 1 in hydrogen donor solvents takes a …
Number of citations: 10 koreascience.kr
MR Cerón, M Izquierdo, A Aghabali… - Journal of the …, 2015 - ACS Publications
The regioselective synthesis of easily isolable pure bismethano derivatives of C 60 and C 70 with high steric congestion is described using 1,3-dibenzoylpropane bis-p-toluenesulfonyl …
Number of citations: 59 pubs.acs.org

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